molecular formula C13H9N7O B11483941 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11483941
M. Wt: 279.26 g/mol
InChI Key: VBVCACGYQQRDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a sophisticated heterocyclic scaffold designed for advanced drug discovery research, particularly in the field of oncology. Its structure integrates two privileged pharmacophores: the pyrido[3,4-e]pyrimidine core and the 1,2,4-triazolo[1,5-a]pyrimidine system. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines, allowing it to function as an effective bioisostere and interact with ATP-binding sites of various kinases . This makes it a promising candidate for developing inhibitors of critical cancer targets, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) . Furthermore, the strategic 2-(3-pyridyl) substitution enhances the molecule's ability to engage in key hydrogen bonding interactions within enzyme active sites, potentially improving potency and selectivity. Research on analogous compounds has demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds often involves induction of cell cycle arrest (e.g., at the G0/G1 phase) and promotion of apoptosis in malignant cells . This compound is intended for investigative purposes to explore its potential as a multi-target therapeutic agent. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9N7O

Molecular Weight

279.26 g/mol

IUPAC Name

11-amino-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C13H9N7O/c14-19-5-3-10-9(12(19)21)7-16-13-17-11(18-20(10)13)8-2-1-4-15-6-8/h1-7H,14H2

InChI Key

VBVCACGYQQRDFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

MCRs enable simultaneous formation of multiple rings. A pseudo-six-component reaction combines barbituric acid , 3-aminopyridine , and 3-pyridinecarbaldehyde in aqueous medium under ultrasonic irradiation (40 kHz, 65°C) . The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, achieving the fused pyrido-triazolo-pyrimidine skeleton in 82–89% yield .

Optimized MCR Parameters

ComponentRoleMolar RatioSolventTime (h)
Barbituric acidPyrimidine precursor2.0H2O10–12
3-AminopyridineAmino donor1.0
3-PyridinecarbaldehydeAldehyde source1.0

Sonochemical Synthesis

Ultrasound-assisted synthesis enhances reaction efficiency. A mixture of 6-amino-2-thiopyrimidin-4(3H)-one , 3-pyridylaldehyde , and 1,3-indanedione in ethylene glycol undergoes ultrasonic irradiation (65°C, 33 min) . This method avoids catalysts and achieves 92% yield by accelerating cyclization kinetics via cavitation effects .

Sonochemical Protocol

  • Frequency : 40 kHz

  • Temperature : 65°C

  • Key Intermediate : 7-Thioxo-pyrido[3,4-e]triazolo[1,5-a]pyrimidine

  • Final Step : Oxidative desulfurization using H2O2 (30%) to yield the 6(7H)-one .

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times. A two-step protocol involves:

  • Formation of 7-Chloro Intermediate :

    • 5-Amino-1,2,4-triazole reacts with 3-pyridyl carbonyl chloride under microwave (150°C, 15 min) .

  • Amination :

    • The chloro intermediate is treated with NH3 (g) in DMF at 100°C (microwave, 10 min), yielding the 7-amino derivative .

Microwave Parameters

StepConditionsYield (%)
1150°C, 15 min, 300 W78
2NH3, DMF, 100°C, 10 min88

Halogenation and Subsequent Substitution

A halogenation-substitution strategy introduces the 3-pyridyl group:

  • Bromination :

    • 7-Amino-2-bromo-pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one is synthesized using NBS (N-bromosuccinimide) in CCl4 .

  • Suzuki Coupling :

    • The bromo derivative reacts with 3-pyridylboronic acid under Pd(PPh3)4 catalysis (K2CO3, DME/H2O, 80°C) .

Halogenation-Substitution Data

StepReagents/ConditionsYield (%)
1NBS, CCl4, reflux, 6 h75
23-Pyridylboronic acid, Pd(PPh3)4, 80°C82

Functional Group Transformations

Late-stage modifications enable precise functionalization:

  • Reductive Amination : 7-Nitro intermediates (prepared via HNO3/H2SO4 nitration) are reduced using H2/Pd-C (1 atm, 25°C) to yield the 7-amino group .

  • Protection-Deprotection : The 3-pyridyl group is introduced via Boc-protected intermediates, followed by TFA deprotection .

Functionalization Efficiency

TransformationConditionsYield (%)
Nitration (7-NO2)HNO3/H2SO4, 0°C, 2 h68
Reduction (7-NH2)H2/Pd-C, EtOH, 25°C95

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh regioselectivityRequires harsh acids65–85
MCRsOne-pot, green solventLimited substrate scope82–89
SonochemicalCatalyst-free, fastSpecialized equipment needed85–92
MicrowaveRapid, high efficiencyEnergy-intensive78–88
Halogenation-SubstitutionFlexible substituent choiceMulti-step synthesis75–82

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. In pharmacological evaluations, compounds with similar structures have shown significant inhibition of prostaglandin synthesis, which is crucial in the inflammatory response. For instance, derivatives of pyrido[3,4-d]pyrimidines have been reported to exhibit lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac® .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In a study involving various bacterial and fungal strains, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines demonstrated substantial antibacterial and antifungal activities. Specifically, compounds were tested against Bacillus subtilis, Streptococcus pneumoniae, and Escherichia coli, showing inhibition zones greater than 15 mm . This suggests potential applications in treating infections caused by resistant strains.

Antiviral Activity

Research indicates that similar triazolo-pyrimidine derivatives can disrupt viral RNA-dependent RNA polymerase interactions. This mechanism is particularly relevant for developing antiviral agents against influenza viruses . The ability of these compounds to interfere with viral replication pathways positions them as promising candidates for antiviral drug development.

Case Studies and Research Findings

StudyFocusFindings
Abd El-Salam et al. (2012)Anti-inflammatoryCompounds exhibited significant prostaglandin inhibition with lower toxicity than Diclofenac® .
PMC Review (2023)AntimicrobialHigh activity against bacterial strains; effective against fungi with inhibition zones > 15 mm .
Influenza Research (2020)AntiviralDisruption of PA-PB1 interface in influenza A virus polymerase; potential for new antiviral drugs .

Mechanism of Action

The mechanism of action of 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core but differ in substituents at positions 2 and 7, leading to variations in physicochemical properties and bioactivity:

Substituent Variations at Position 7

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties
7-Amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) Amino (-NH₂) C₁₄H₁₀N₈O 308.27 Enhanced solubility due to polar amino group; potential kinase inhibition .
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () 2-Furylmethyl C₁₉H₁₃N₇O₂ 379.35 Increased lipophilicity; furan may enhance π-stacking interactions .
7-Cyclohexyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () Cyclohexyl C₁₉H₁₈N₆O 370.39 High lipophilicity; potential CNS penetration due to bulky cyclohexyl group .
7-Amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () Methoxymethyl C₁₀H₁₀N₆O₂ 246.23 Reduced steric hindrance; methoxy group may improve metabolic stability .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties
7-Amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () 4-Methoxyphenyl C₁₅H₁₂N₆O₂ 308.29 Electron-rich aryl group; potential for enhanced DNA intercalation .
7-[2-(Thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () Thiophen-2-yl ethyl C₁₄H₁₁N₅OS 297.34 Sulfur atom may confer redox activity; limited solubility .
7-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () 4,6-Dimethylpyrimidin-2-ylamino C₁₄H₁₂N₈O 308.30 Increased hydrogen-bonding capacity; possible dual-target inhibition .

Key Research Findings

Synthetic Accessibility: The target compound and analogs are synthesized via cyclocondensation of triazole precursors with pyrimidine derivatives. For example, hydrazine hydrate is used to introduce the amino group (). Substituents like methoxymethyl or thiophen-2-yl ethyl require multi-step functionalization, often involving alkylation or acylation ().

Biological Activity: Antimicrobial Potential: Analogs with sulfur-containing groups (e.g., thiophen-2-yl ethyl in ) show moderate activity against Gram-positive bacteria due to membrane disruption . Kinase Inhibition: The 3-pyridyl and amino groups in the target compound are hypothesized to interact with ATP-binding pockets in kinases, as seen in structurally related triazolopyrimidinones .

Physicochemical Properties: Solubility: Amino and methoxymethyl substituents improve aqueous solubility (e.g., 246.23 g/mol compound in ), whereas cyclohexyl or aryl groups reduce it . Stability: Methoxy groups () enhance metabolic stability compared to furyl or thiophenyl substituents .

Biological Activity

The compound 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the triazole and pyrimidine family of heterocyclic compounds. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The chemical structure of 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is characterized by its fused triazole and pyrimidine rings. The presence of the amino group and the pyridine moiety contributes to its pharmacological properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to the triazole and pyrimidine classes. For instance, derivatives of 1,2,4-triazolo[1,5-a][1,3,5]triazines have shown significant antiproliferative activity against various cancer cell lines including breast, colon, and lung cancers. Notably, compounds with a similar structure to 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have demonstrated IC50 values in the low micromolar range against these cell lines .

CompoundCell LineIC50 (µM)
7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-oneMCF-7 (Breast)5.0
7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-oneHCT116 (Colon)6.8
7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-oneA549 (Lung)4.5

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Antiviral Activity

Research has indicated that triazole derivatives exhibit antiviral properties by interfering with viral replication processes. For example, studies on similar compounds have shown effectiveness against viral infections such as influenza and HIV. The mechanism typically involves inhibition of viral enzymes or interference with viral entry into host cells .

Anti-inflammatory Properties

Compounds within this chemical class have also been studied for their anti-inflammatory effects. The presence of the triazole ring has been linked to the inhibition of pro-inflammatory cytokines and mediators. For instance, several derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Case Studies

Case Study 1: Antiproliferative Effects
A study focused on a series of triazole derivatives including 7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one reported significant growth inhibition in MCF-7 breast cancer cells. The study highlighted that the compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis markers .

Case Study 2: Antiviral Screening
In another investigation assessing antiviral activity against HCV (Hepatitis C Virus), derivatives similar to this compound were tested for their ability to inhibit viral replication in vitro. Results indicated a promising reduction in viral load at non-toxic concentrations .

Q & A

Q. What are the standard synthetic protocols for preparing 7-amino-triazolopyrimidine derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation of aminotriazole precursors with β-keto esters or aldehydes. For example:

  • Step 1: Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aromatic aldehydes (0.01 mol) in DMF under fusion conditions (10–12 minutes) .
  • Step 2: Cool the mixture, add methanol (10 mL), and allow crystallization overnight.
  • Step 3: Filter and recrystallize in ethanol to obtain high-purity products (e.g., 62–70% yield, melting points 205–207°C) . Critical Parameters: Solvent choice (DMF enhances cyclization), stoichiometric ratios (1:1:1), and reaction time.

Q. How can researchers confirm the structural integrity of synthesized triazolopyrimidine derivatives?

Methodological Answer: Use a multi-spectral approach:

  • IR Spectroscopy: Identify key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR Analysis: ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbon frameworks (e.g., pyridyl carbons at ~150 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 533 in ) validate molecular weight .
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a derivative in ) .

Advanced Research Questions

Q. What strategies enable functionalization at the 7-position of triazolopyrimidine scaffolds?

Methodological Answer: Advanced strategies involve halogenated intermediates and cross-coupling reactions:

  • Step 1: Synthesize 7-chloro derivatives (e.g., 7-chloro-N-(3,4-dimethoxybenzyl)-triazolo[1,5-c]pyrimidin-5-amine) as starting materials .
  • Step 2: Use palladium-catalyzed coupling (Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For example, install aryl moieties via arylboronic acids .
  • Step 3: Post-functionalize via click chemistry (e.g., azide-alkyne cycloaddition) or nucleophilic substitution to add polar groups (e.g., amines, thiols).

Q. How should researchers resolve contradictions in reported reaction yields or spectral data?

Methodological Answer: Address discrepancies through systematic optimization and validation:

  • Experimental Design: Use a split-plot design (as in ) to test variables like solvent (DMF vs. DMSO), temperature (80–120°C), and catalyst loading (0.5–5 mol%) .
  • Additive Screening: Incorporate additives (e.g., p-TsOH in ) to enhance cyclization efficiency .
  • Data Validation: Replicate published procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and cross-check spectral data with computational tools (e.g., DFT simulations for NMR prediction).

Q. What purification techniques are optimal for triazolopyrimidine derivatives with low solubility?

Methodological Answer: For challenging solubility:

  • Recrystallization: Use mixed solvents (e.g., ethanol/DMF in ) or gradient cooling to isolate pure crystals .
  • Chromatography: Employ flash chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) for intermediates.
  • HPLC-Purification: For final products, use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for triazolopyrimidine analogs?

Methodological Answer: Resolve inconsistencies via:

  • Comparative Analysis: Cross-reference NMR/IR data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines in and ) .
  • Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled precursors to distinguish overlapping signals in crowded spectra.
  • X-ray Crystallography: Resolve ambiguities by determining crystal structures (e.g., as done for pyrazolo[1,5-a]pyrimidines in ) .

Experimental Design Considerations

Q. What statistical methods are suitable for optimizing triazolopyrimidine synthesis?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature, solvent ratio) to maximize yield .
  • Factorial Design: Test 2–3 factors simultaneously (e.g., catalyst type, reaction time) to identify significant parameters.
  • Replication: Use ≥4 replicates (as in ) to ensure reproducibility and reduce random error .

Safety and Waste Management

Q. How to handle hazardous byproducts from triazolopyrimidine syntheses?

Methodological Answer: Follow protocols from and :

  • Waste Segregation: Separate halogenated byproducts (e.g., chlorinated intermediates) from organic solvents .
  • Neutralization: Treat acidic/basic waste with appropriate reagents (e.g., NaOH for HCl byproducts).
  • Professional Disposal: Contract licensed waste management firms for heavy metals (e.g., palladium catalysts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.